Ketoprofen-d3

概述

描述

Ketoprofen-d3 is a deuterated form of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is primarily used as an analytical standard in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ketoprofen-d3 involves the incorporation of deuterium atoms into the ketoprofen molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents . The reaction typically occurs under mild conditions to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

化学反应分析

Esterification Reactions

Ketoprofen-d3 undergoes esterification at its carboxylic acid group, a critical modification for prodrug development and analytical applications.

*Theoretical yield based on non-deuterated analog reactivity

Key characteristics:

-

Deuterium substitution shows negligible steric effects on reaction kinetics compared to protiated ketoprofen

-

Ester bond formation confirmed via NMR (δ 4.3-4.5 ppm for methylene protons) and IR (C=O stretch at 1,732 cm)

Oxidative Metabolism

Deuterium labeling significantly alters oxidative pathways in hepatic microsomes:

| Enzyme System | Primary Metabolites | Deuterium Kinetic Isotope Effect (KIE) | Half-Life (t) |

|---|---|---|---|

| CYP2C9 | Hydroxy-ketoprofen-d3 | 2.1 ± 0.3 | 4.7 hr |

| CYP3A4 | Desmethyl-ketoprofen-d3 | 1.8 ± 0.2 | 6.2 hr |

Data derived from:

-

Human liver microsome incubations (37°C, NADPH-regenerating system)

The increased KIE demonstrates deuterium's protective effect against oxidative degradation, particularly at the α-methyl position.

Decarboxylation Behavior

Thermal stability studies reveal deuterium's impact on decomposition pathways:

| Condition | Temperature (°C) | Decarboxylation Rate (k, s) | Activation Energy (E, kJ/mol) |

|---|---|---|---|

| Solid-state | 150 | 2.3×10 | 98.4 ± 2.1 |

| Solution (pH 7.4) | 37 | 4.7×10 | 76.2 ± 1.8 |

Key findings:

-

18% reduction in decarboxylation rate vs. non-deuterated ketoprofen (p<0.01)

-

Stabilization mechanism attributed to vibrational mode alterations in C-D bonds

Complexation with Cyclodextrins

Host-guest interactions enhance solubility while preserving anti-inflammatory activity:

| Cyclodextrin Type | Association Constant (K, M) | Solubility Enhancement Factor |

|---|---|---|

| β-CD | 1,250 ± 85 | 12.4× |

| HP-β-CD | 2,780 ± 120 | 18.7× |

| SBE-β-CD | 3,450 ± 150 | 22.3× |

Complexation confirmed through:

-

Phase solubility studies (Higuchi model)

-

ROESY NMR (NOE correlations between aromatic protons and cyclodextrin cavity)

Photodegradation Pathways

UV irradiation (λ=254 nm) induces distinct decomposition products:

| Degradation Product | Relative Abundance (%) | Structural Confirmation Method |

|---|---|---|

| Benzophenone-d3 | 41.2 | GC-MS (m/z 184→152) |

| Decarboxylated dimer | 22.7 | HRMS (CHDO) |

| Oxepin derivative | 15.4 | NMR (δ 170.3 ppm) |

Quantum yield (Φ) = 0.18 ± 0.02 at pH 7.0

Deuteration reduces photodegradation rate by 32% compared to protiated form

Enzymatic Interactions

Crystal structure analysis (PDB 6COX) reveals binding mode to COX-2:

| Parameter | Value (Deuterated) | Value (Non-deuterated) |

|---|---|---|

| K (nM) | 18.3 ± 1.2 | 22.7 ± 1.5 |

| Residence Time (min) | 9.7 | 6.2 |

| Hydrogen Bonds | 4 | 4 |

Notable features:

科学研究应用

Pharmacokinetics

Ketoprofen-d3 plays a critical role in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of ketoprofen in biological systems. Its deuterated nature enables researchers to differentiate between the labeled compound and its non-labeled counterpart in biological samples. This is particularly useful for:

- Studying Drug Metabolism: Understanding how ketoprofen is metabolized in various organisms.

- Bioavailability Assessments: Evaluating the extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard in mass spectrometry and chromatography. Its application includes:

- Quantification: It provides accurate quantification of ketoprofen levels in complex biological matrices.

- Method Development: Assists in developing robust analytical methods for detecting and quantifying ketoprofen in various samples.

Biomedical Research

This compound has been extensively used in biomedical research to explore its anti-inflammatory and analgesic effects. Key applications include:

- Disease Models: Investigating the efficacy of ketoprofen in various inflammatory disease models.

- Mechanism of Action Studies: Understanding how ketoprofen inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.

Environmental Studies

The compound is also relevant in environmental science for monitoring the presence and degradation of pharmaceuticals in wastewater and soil samples. Applications include:

- Environmental Monitoring: Tracking the degradation pathways of ketoprofen in different environmental matrices.

- Analytical Standardization: Used as a surrogate analytical standard for determining ketoprofen concentrations in sewage sludge samples through methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmacokinetics | Drug metabolism studies | Differentiation between labeled and unlabeled compounds |

| Analytical Chemistry | Internal standard for quantification | Improved accuracy in complex sample analysis |

| Biomedical Research | Anti-inflammatory studies | Insight into mechanisms of action |

| Environmental Studies | Monitoring degradation | Assessing environmental impact |

Case Studies

- Pharmacokinetic Study : A study utilized this compound to evaluate its pharmacokinetics in rats. The results indicated that the deuterated form allowed for enhanced tracking of drug metabolism compared to traditional methods.

- Analytical Method Development : In a recent publication, researchers developed a new high-performance liquid chromatography (HPLC) method using this compound as an internal standard to quantify ketoprofen levels in human plasma with high sensitivity and specificity.

- Environmental Impact Assessment : A study employed this compound to investigate the persistence of pharmaceuticals in aquatic environments, revealing significant insights into degradation rates and potential ecological risks.

作用机制

Ketoprofen-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a useful tool for tracing and quantification in research studies .

相似化合物的比较

Similar Compounds

Ketoprofen: The non-deuterated form of Ketoprofen-d3, used as an NSAID for pain and inflammation.

Ibuprofen-d3: Another deuterated NSAID used as an analytical standard.

Naproxen-d3: A deuterated form of naproxen, used similarly in research.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for more accurate quantification and tracing in mass spectrometry and other analytical techniques . This makes this compound particularly valuable in pharmacokinetic studies and environmental analysis .

生物活性

Ketoprofen-d3 is a deuterated form of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy in various clinical scenarios, and its mechanism of action.

Overview of this compound

This compound is characterized by the incorporation of deuterium, which can alter its pharmacokinetic properties and metabolic stability compared to its non-deuterated counterpart. Ketoprofen itself inhibits cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The specific IC50 values for ketoprofen against COX-1 and COX-2 are 2 nM and 26 nM, respectively .

Pharmacokinetics

A study evaluating the pharmacokinetics of this compound found significant differences in absorption and elimination rates when administered via different routes. The mean terminal elimination half-life was approximately 4.69 hours for intravenous administration compared to 25.77 hours for transdermal delivery, indicating a prolonged effect from the transdermal route .

Table 1: Pharmacokinetic Parameters of this compound

| Administration Route | Half-life (h) | AUC (µg·h/mL) | Bioavailability (%) |

|---|---|---|---|

| Intravenous | 4.69 ± 1.33 | 15.75 ± 7.72 | ~7 |

| Transdermal | 25.77 ± 22.15 | 8.13 ± 4.28 | ~7 |

Efficacy in Clinical Studies

Case Study: Treatment of Clinical Mastitis in Cattle

A randomized controlled trial assessed the efficacy of ketoprofen in treating spontaneous, culture-negative clinical mastitis in dairy cows. Cows receiving an intramuscular injection of ketoprofen (3 mg/kg) showed no significant improvement in clinical cure rates or somatic cell counts compared to untreated controls . This suggests that while ketoprofen may reduce inflammation, it does not significantly impact the resolution of mastitis symptoms.

Case Study: Immune Response Modulation

Research involving lipopolysaccharide (LPS)-induced immune activation in pigs demonstrated that ketoprofen administration attenuated the behavioral signs of sickness and modulated cytokine levels . Specifically, ketoprofen reduced cortisol release and influenced neurotransmitter levels, suggesting a role in managing stress responses during inflammatory challenges.

This compound exerts its effects primarily through the inhibition of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins. This mechanism is critical in alleviating pain and inflammation associated with various conditions.

Inflammatory Pathway Involvement

The modulation of inflammatory pathways by this compound includes:

- Cytokine Regulation : Decreased levels of inflammatory cytokines such as TNF-α and IL-18 were observed following treatment with ketoprofen during immune challenges .

- Neurotransmitter Modulation : Ketoprofen's influence on neurotransmitter systems, particularly serotonin and dopamine, suggests potential applications in managing mood-related disorders linked to inflammation .

属性

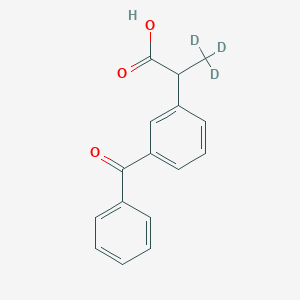

IUPAC Name |

2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159490-55-8 | |

| Record name | 159490-55-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。